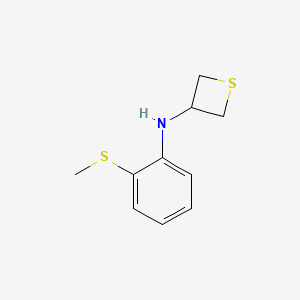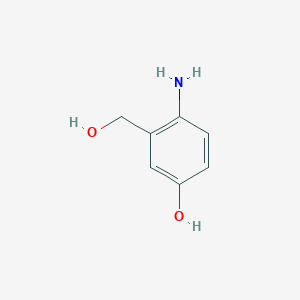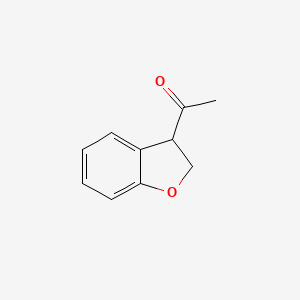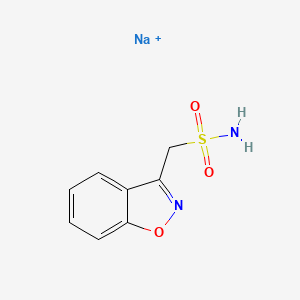
N-(2-(Methylthio)phenyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Methylthio)phenyl)thietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thietan-3-amine core substituted with a 2-(methylthio)phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)phenyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-(methylthio)phenyl halides with thietan-3-amine. This reaction typically requires the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Another method involves the cyclization of 2-(methylthio)phenylthiourea with 1,3-dihaloalkanes in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired thietane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production typically requires the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Methylthio)phenyl)thietan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; typically performed in anhydrous ether under reflux conditions.
Substitution: Alkyl halides; typically performed in the presence of a base like sodium hydride in an aprotic solvent like DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(Methylthio)phenyl)thietan-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-(Methylthio)phenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing thietane ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular processes, including apoptosis and cell signaling pathways . Additionally, the compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the 2-(methylthio)phenyl substitution.
2-(Methylthio)phenylamine: Lacks the thietane ring but contains the 2-(methylthio)phenyl group.
Thietane-3-thiol: Contains a thiol group instead of an amino group in the thietane ring.
Uniqueness
N-(2-(Methylthio)phenyl)thietan-3-amine is unique due to the combination of the thietane ring and the 2-(methylthio)phenyl group. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H13NS2 |
|---|---|
Molekulargewicht |
211.4 g/mol |
IUPAC-Name |
N-(2-methylsulfanylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H13NS2/c1-12-10-5-3-2-4-9(10)11-8-6-13-7-8/h2-5,8,11H,6-7H2,1H3 |
InChI-Schlüssel |
WBOZEEAXWHBUTA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13000659.png)

![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)

![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)


![Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B13000697.png)


![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B13000716.png)


